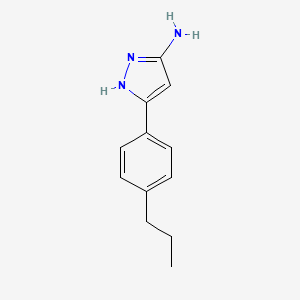

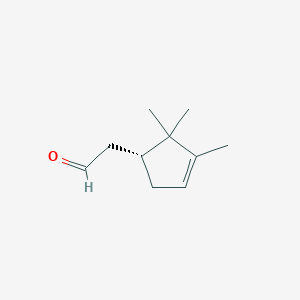

5-(4-propylphenyl)-1H-pyrazol-3-amine

Descripción general

Descripción

Synthesis Analysis

Pyrazole derivatives, including compounds similar to 5-(4-propylphenyl)-1H-pyrazol-3-amine, are typically synthesized through reactions involving hydrazines or hydrazones with cyclic oxalyl compounds or through multicomponent domino reactions in aqueous media facilitated by catalysts like L-proline. These processes emphasize the versatility and efficiency in synthesizing pyrazole compounds, offering a foundational basis for the synthesis of this compound (Şener et al., 2002); (Prasanna et al., 2013).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as FT-IR, UV-Vis, and NMR spectroscopies are fundamental in determining the molecular structures of pyrazole derivatives. Studies reveal that these compounds exhibit stable molecular structures with features such as negative HOMO and LUMO energies, indicating stability and potential for intramolecular charge transfer which could be pertinent to understanding the structure of this compound (Ö. Tamer et al., 2016).

Chemical Reactions and Properties

Pyrazole derivatives participate in a variety of chemical reactions, offering insights into their chemical behavior. These reactions include cyclocondensation with hydrazines to form novel compounds, indicating the reactive nature of the pyrazole nucleus. Such reactions are vital for the functionalization and further derivatization of pyrazole compounds, potentially applicable to this compound (A. Şener et al., 2002).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystal structure, can be assessed through experimental and theoretical methods, including DFT calculations and X-ray crystallography. These analyses help in understanding the interactions and stability of the compounds under various conditions (Kunqing Wen et al., 2023).

Chemical Properties Analysis

Pyrazole derivatives exhibit a range of chemical properties, including electron donor capabilities and potential for nonlinear optical properties, as suggested by their small energy gaps between HOMO and LUMO levels. These properties are crucial for the application of pyrazole compounds in various fields, including materials science and pharmaceuticals (Ö. Tamer et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Heterocyclic Ketene Aminals Synthesis : The synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries was performed under solvent-free and catalyst-free conditions, demonstrating high efficiency and environmental friendliness, suitable for large-scale synthesis. These compounds hold potential for drug discovery applications (Yu et al., 2013).

- Molecular Structure Analysis via XRD and DFT : Pyrazole derivatives were analyzed for their molecular structure using X-ray diffraction and density functional theory calculations, focusing on the impact of intramolecular hydrogen bonding on the reductive cyclization process in these compounds (Szlachcic et al., 2020).

Functional Modification and Applications

- Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Radiation-induced PVA/AAc hydrogels were modified with various amines, including pyrazole derivatives, enhancing their thermal stability and biological activities, potentially useful for medical applications (Aly & El-Mohdy, 2015).

- Biological Evaluation of Pyrazol-5-amines : A study on the design, synthesis, and biological evaluation of 3-aryl-4-alkylpyrazol-5-amines derivatives identified compounds with significant anti-proliferation activities against tumor cells, suggesting their potential as antitumor drugs (Ma et al., 2020).

Advanced Material Applications

- Spectral Analysis and Nonlinear Optical Studies : A study on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine revealed its stable molecular structure and considerable nonlinear optical properties, making it suitable for optical applications (Tamer et al., 2016).

- Chemosensor for Metal Ions : A novel diarylethene containing a pyrazole derivative showed excellent fluorescence sensing ability for Al3+ and Zn2+ ions, indicating its application in detecting these ions in water samples (Gao et al., 2018).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target enzymes involved in the folate pathway, such as dihydrofolate reductase (dhfr), thymine synthase (ts), and aminoimidazole carbonamide ribonucleotide transformylase (aicarft) .

Mode of Action

It’s worth noting that compounds with similar structures have been shown to inhibit enzymes in the folate pathway . These inhibitors can prevent the synthesis of DNA nucleotides, which can lead to cell cycle arrest and apoptosis .

Biochemical Pathways

Similar compounds have been found to affect the folate pathway . This pathway plays a vital role in the synthesis of DNA nucleotides and is deeply involved in one-carbon transfer .

Pharmacokinetics

Similar compounds have been found to be more lipophilic and enter cells through passive diffusion .

Result of Action

Similar compounds have been found to induce s-phase arrest and apoptosis in cells .

Action Environment

It has been found that the injection pressure can influence the optical properties of similar compounds .

Propiedades

IUPAC Name |

5-(4-propylphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-3-9-4-6-10(7-5-9)11-8-12(13)15-14-11/h4-8H,2-3H2,1H3,(H3,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXPZJHRBDVHIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(5-bromo-2-benzofuranyl)-4-methyl-1,2,4-triazol-3-yl]thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B1222346.png)

![4-(difluoromethoxy)-N-[5-[[4-(difluoromethylthio)phenyl]methyl]-2-thiazolyl]benzamide](/img/structure/B1222347.png)

![2,4-Difluorobenzoic acid [2-(cyclopropylamino)-2-oxoethyl] ester](/img/structure/B1222349.png)

![4-(1H-indol-3-yl)butanoic acid [2-(4-amino-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxoethyl] ester](/img/structure/B1222350.png)

![1-(2-Methoxyethyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B1222351.png)

![3-[2-(4-chlorophenyl)-4-quinolinyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1222352.png)

![1-ethyl-2-oxo-N-(2-pyridinylmethyl)-6-benzo[cd]indolesulfonamide](/img/structure/B1222360.png)

![[2-ethoxy-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl] thiophene-2-carboxylate](/img/structure/B1222364.png)

![1-(3,4-Dihydroxyphenyl)-2-[[5-(4-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1222367.png)